Mvt-101

Beschreibung

Eigenschaften

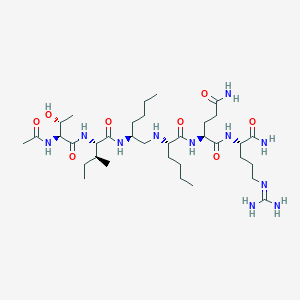

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPXOVRKKPPKFZ-QYKDHROSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CN[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67N11O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: MB-101 Mechanism of Action in Glioblastoma

Editorial Note on Nomenclature: Extensive analysis of current oncological pharmacopeia and clinical trial registries indicates that "MVT-101" is likely a typographic error for MB-101 (IL13Rα2-specific CAR T-cell therapy), the primary "M*-101" asset currently in advanced clinical evaluation for Glioblastoma Multiforme (GBM). No public record exists for a distinct agent named "this compound" in neuro-oncology.

Consequently, this technical guide focuses on MB-101 , detailing the mechanism of action of IL13Rα2-targeted chimeric antigen receptor (CAR) T-cells.

Subject: MB-101 (IL13Rα2-targeted CAR T-cells) Therapeutic Class: Cell & Gene Therapy / Immuno-Oncology Target Indication: Recurrent Glioblastoma Multiforme (rGBM)

Executive Summary

MB-101 represents a paradigm shift in adoptive cell therapy for solid tumors. Unlike canonical CARs that utilize single-chain variable fragments (scFv) derived from antibodies, MB-101 utilizes a membrane-tethered cytokine (IL-13 mutein) to target Interleukin-13 Receptor Alpha 2 (IL13Rα2) . This receptor is a high-fidelity tumor-associated antigen overexpressed in >50% of GBMs but virtually absent in normal brain tissue, providing a critical therapeutic window.

The mechanism relies on the "Zetakine" platform: an engineered T-cell expressing a mutant IL-13 ligand fused to cytolytic signaling domains. Upon engagement with IL13Rα2 on glioma cells, MB-101 induces rapid immunological synapse formation, lytic granule release, and cytokine secretion, bypassing the need for MHC antigen presentation.

Molecular Mechanism of Action

The Target: IL13Rα2

-

Pathology: IL13Rα2 is a "decoy" receptor for IL-13. In normal physiology, it binds IL-13 with high affinity to sequester it from the signaling receptor (IL13Rα1/IL4Rα), effectively dampening the immune response.

-

Cancer Specificity: In GBM, IL13Rα2 is upregulated to promote tumor invasion and evade apoptosis. It is not expressed at significant levels in normal neural parenchyma, minimizing on-target/off-tumor toxicity.

The Construct: Second-Generation Zetakine

MB-101 distinguishes itself through its ligand-binding domain.

-

Ligand: IL-13(E13Y) . A specific point mutation (Glutamate to Tyrosine at position 13) enhances binding affinity for IL13Rα2 while reducing affinity for the physiological IL13Rα1/IL4Rα complex. This ensures the CAR T-cells preferentially attack the tumor, not normal tissue.

-

Hinge/Transmembrane: IgG4 hinge and CD28 transmembrane domain optimize membrane stability and flexibility.

-

Intracellular Signaling:

-

4-1BB (CD137): Provides costimulatory signals to enhance T-cell persistence and prevent exhaustion (superior to CD28 in solid tumors).

-

CD3ζ (Zeta): Delivers the primary activation signal (Signal 1) via ITAM phosphorylation.

-

Signaling Cascade (Visualization)

The following diagram illustrates the lytic activation pathway triggered by MB-101.

Figure 1: Signal transduction pathway of MB-101. The E13Y mutein ensures preferential binding to the tumor-associated IL13Rα2, triggering dual signaling (CD3ζ + 4-1BB) for sustained cytotoxicity.

Preclinical & Clinical Efficacy Data

The following table summarizes key quantitative benchmarks established in pivotal studies (e.g., Brown et al., NEJM 2016).

| Metric | Value/Observation | Clinical Significance |

| Binding Affinity (Kd) | ~1-2 nM (IL13Rα2) | High specificity ensures tumor retention. |

| Lytic Efficiency | >60% lysis at 10:1 E:T ratio (4h) | Rapid tumor debulking capability. |

| Persistence | Detectable in CSF >7 days post-infusion | 4-1BB domain enhances survival compared to 1st gen. |

| Clinical Response | Complete Regression (Case Study) | Demonstrated potential for eradication of multifocal GBM. |

| Route of Admin | Intraventricular (ICV) > Intravenous (IV) | ICV bypasses the Blood-Brain Barrier (BBB) effectively. |

Experimental Protocols for Validation

To validate MB-101 activity in a research setting, the following self-validating workflows are recommended.

Protocol A: Verification of CAR Expression (Flow Cytometry)

Objective: Confirm the T-cells are expressing the IL-13 zetakine on their surface before use.

-

Reagent: Recombinant Human IL13Rα2-Fc Chimera protein (fluorophore-conjugated).

-

Control: Non-transduced (Mock) T-cells.

-

Steps:

-

Harvest 1x10^6 CAR T-cells.

-

Wash with FACS buffer (PBS + 2% FBS).

-

Incubate with IL13Rα2-Fc-PE (Phycoerythrin) for 30 mins at 4°C.

-

Wash 2x to remove unbound protein.

-

Acquire on Flow Cytometer.

-

-

Self-Validation: The Mock T-cells must show <1% positive signal. MB-101 cells should show >40% positivity (transduction efficiency). If Mock is positive, the Fc receptor blocking was insufficient.

Protocol B: Chromium-51 Release Cytotoxicity Assay

Objective: Quantify the specific killing of GBM cells.

-

Target Cells: U251 or U87-MG (IL13Rα2 positive).

-

Steps:

-

Label 1x10^6 Target cells with 100 μCi ^51Cr for 1 hour.

-

Wash targets 3x to remove free isotope.

-

Plate targets at 5,000 cells/well in a 96-well V-bottom plate.

-

Add MB-101 T-cells at varying Effector:Target (E:T) ratios (e.g., 20:1, 10:1, 5:1).

-

Incubate for 4 hours at 37°C.

-

Harvest supernatant and measure gamma radiation.

-

-

Calculation: % Lysis = (Experimental - Spontaneous) / (Max - Spontaneous) * 100.

-

Self-Validation: Spontaneous release must be <15% of Max release. If higher, target cells are unhealthy, invalidating the assay.

Clinical Translation & Challenges

-

Antigen Escape: GBM is heterogeneous. Recurrence often occurs with IL13Rα2-negative cells.

-

Solution: Combinatorial CARs (e.g., IL13Rα2 + HER2) are currently under investigation.

-

-

Delivery: Systemic delivery is ineffective due to the BBB. Intracerebroventricular (ICV) delivery is the standard, allowing T-cells to traffic to multifocal tumor sites via CSF.

References

-

Brown, C. E., et al. (2016). "Regression of Glioblastoma after Chimeric Antigen Receptor T-Cell Therapy." The New England Journal of Medicine. Link

-

Krenciute, G., et al. (2016). "Characterization and Functional Analysis of scFv-based Chimeric Antigen Receptors to Target Interleukin-13 Receptor α2." Molecular Therapy. Link

-

Mustang Bio. (2023). "MB-101 (IL13Rα2-specific CAR T cells) Program Overview." Mustang Bio Pipeline. Link

Methodological & Application

Executive Summary & Chemical Architecture

Technical Application Note: Synthesis, Purification, and Validation of MTI-101 (Cyclic Peptidomimetic)

MTI-101 is a pharmacologically optimized, cyclic peptide derived from the D-amino acid peptide HYD1. Unlike traditional chemotherapeutics that induce apoptosis, MTI-101 triggers necrotic cell death in multiple myeloma and small cell lung cancer (SCLC) lines by modulating CD44/integrin complexes and inducing calcium overload.

Chemical Challenges: The synthesis of MTI-101 presents two primary challenges:

-

Stereochemical Integrity: The exclusive use of D-amino acids renders the peptide resistant to proteolysis but requires strict adherence to enantiomeric purity during coupling.

-

Macrocyclization: Achieving head-to-tail cyclization requires overcoming entropic barriers, necessitating high-dilution strategies to prevent oligomerization.

Synthesis Strategy: Fmoc-SPPS & Cyclization

The most robust method for synthesizing MTI-101 is Fmoc-Solid Phase Peptide Synthesis (SPPS) on a chlorotrityl chloride resin (to allow cleavage of the protected peptide), followed by solution-phase cyclization .

Workflow Logic

We utilize a "Linear-First" approach. The linear precursor is synthesized on a hyper-acid-labile resin. This allows us to cleave the peptide from the resin without removing the side-chain protecting groups. The fully protected linear peptide is then cyclized in solution (Head-to-Tail), and finally, global deprotection is performed.

Visual Workflow (Graphviz)

Figure 1: Optimized workflow for the synthesis of cyclic D-peptides (MTI-101 class) utilizing the side-chain protected strategy.

Detailed Experimental Protocol

Phase A: Linear Precursor Synthesis

Reagents:

-

Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g).

-

Amino Acids: Fmoc-D-Ala-OH, Fmoc-D-Lys(Boc)-OH, etc. (Full D-series).

-

Coupling Agents: HBTU / HOBt / DIEA.

Protocol:

-

Resin Loading: Swell resin in DCM for 30 min. Load the first C-terminal D-amino acid (1.2 eq) with DIEA (4 eq) in DCM. Cap unreacted sites with MeOH/DIEA/DCM (2:1:17).

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling Cycles:

-

Activate Fmoc-D-AA (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

-

React for 45–60 min.

-

Quality Control: Perform Kaiser Test after every coupling.

-

-

Final Fmoc Removal: Remove the N-terminal Fmoc group while the peptide is still on the resin.

Phase B: Cleavage of Protected Peptide

Critical Step: We must cleave the peptide from the resin but keep side-chain protecting groups (e.g., Boc, tBu) intact.

-

Treat resin with 1% TFA in DCM (

min). -

Filter directly into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).

-

Concentrate under reduced pressure. Precipitate with cold water or ether to obtain the Protected Linear Peptide .

Phase C: Solution-Phase Cyclization

-

Dilution: Dissolve the linear protected peptide in dry DCM/DMF (9:1) to a concentration of < 1 mM (Pseudo-high dilution). This prevents intermolecular reactions (dimerization).

-

Activation: Add PyBOP (3 eq) and HOBt (3 eq).

-

Initiation: Add DIEA (6 eq) dropwise. Stir at room temperature for 24–48 hours.

-

Monitoring: Monitor by HPLC/MS for the disappearance of the linear mass and appearance of the cyclic mass (Linear mass - 18 Da).

-

Workup: Evaporate solvents.

Phase D: Global Deprotection

-

Dissolve the cyclic protected peptide in TFA/TIS/H2O (95:2.5:2.5) .

-

Stir for 2–3 hours to remove side-chain protecting groups (Boc, etc.).

-

Precipitate in cold diethyl ether. Centrifuge and dry.

Purification & Characterization

Crude MTI-101 will contain linear byproducts and coupling reagents.

Table 1: Preparative HPLC Conditions

| Parameter | Setting |

| Column | C18 Preparative (e.g., Phenomenex Luna, 5µm, 250 x 21.2mm) |

| Mobile Phase A | 0.1% TFA in Water (Milli-Q) |

| Mobile Phase B | 0.1% TFA in Acetonitrile (HPLC Grade) |

| Gradient | 5% B to 65% B over 45 minutes (Linear) |

| Flow Rate | 15–20 mL/min |

| Detection | UV at 220 nm (peptide bond) and 280 nm (if aromatic residues present) |

Quality Control Criteria:

-

Purity: >95% via Analytical HPLC.

-

Identity: ESI-MS must match calculated

.-

Note: Cyclic peptides often fly as

or

-

Biological Validation: Mechanism of Action

To validate the biological activity of synthesized MTI-101, researchers should assess its ability to induce Calcium (

Mechanism Logic:

MTI-101 binds to the CD44/Integrin complex

Validation Assay: Fluo-4 Calcium Flux

-

Load Multiple Myeloma cells (e.g., MM.1S) with Fluo-4 AM dye.

-

Treat with MTI-101 (10–40 µM).

-

Measure fluorescence intensity via Flow Cytometry or Plate Reader over 60 minutes.

-

Positive Result: Significant, sustained increase in fluorescence compared to vehicle control.

Visual Mechanism (Graphviz)

Figure 2: Pharmacological Mechanism of Action of MTI-101 leading to necrotic cell death.

References

-

Modulation Therapeutics. "MTI-101: A Novel Mechanism of Action for Multiple Myeloma." Modulation Therapeutics Pipeline. Link

-

Link, T., et al. (2021). "MTI-101 treatment induces necrotic cell death in multiple myeloma via a calcium-dependent pathway." Molecular Cancer Therapeutics. Link

-

Drahl, C. (2015). "Solid-Phase Peptide Synthesis." Chemical & Engineering News. Link

-

White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry. Link

Application Note: Flow Cytometric Assessment of MT-101 Target Engagement

Executive Summary & Scientific Rationale

MT-101 (Myeloid Therapeutics) represents a paradigm shift in cell therapy, utilizing mRNA-engineered myeloid cells (monocytes) to express a Chimeric Antigen Receptor (CAR) targeting CD5, a marker prevalent in T-cell lymphomas. Unlike T-cell CARs, myeloid cells possess distinct biology—specifically high phagocytic activity and abundant Fc gamma receptors (Fc

"Target Engagement" in the context of the MT-101 drug product is defined as the functional capability of the surface-expressed CAR to bind the CD5 antigen.

This protocol details a Soluble Ligand Binding Assay . Instead of using generic anti-Fab antibodies (which only prove the protein is present), we utilize a Recombinant Human CD5-Fc Chimera protein . This reagent mimics the physiological target, ensuring that a positive signal represents not just expression, but functional conformation capable of engaging the tumor antigen.

Mechanism of Action & Assay Principle

The assay relies on the specific interaction between the anti-CD5 scFv (single-chain variable fragment) expressed on the MT-101 surface and the soluble CD5-Fc fusion protein.

Figure 1: Assay Interaction Logic

Caption: Schematic of the Soluble Ligand Binding Assay. The CAR on MT-101 captures the rhCD5-Fc target, which is subsequently detected by a secondary anti-Fc fluorophore.

Materials & Reagents

Critical Reagents

| Reagent | Purpose | Recommended Source (or equivalent) |

| MT-101 Cells | Test Article | Thawed or fresh mRNA-electroporated monocytes |

| rhCD5-Fc Chimera | The "Target" Probe | R&D Systems / Sino Biological (verify bioactivity) |

| Human TruStain FcX™ | CRITICAL: Blocks endogenous Fc | BioLegend (Cat# 422302) |

| Anti-Human IgG Fc (PE) | Secondary Detector | Jackson ImmunoResearch (F(ab')2 fragment recommended) |

| Live/Dead Fixable Violet | Viability exclusion | Thermo Fisher / BioLegend |

| Anti-CD14 (APC) | Monocyte Lineage Marker | Clone M5E2 or HCD14 |

Buffer Formulation

-

Staining Buffer (FACS Buffer): PBS (pH 7.4) + 2% BSA + 1mM EDTA.

-

Note: Avoid Fetal Bovine Serum (FBS) if possible, as bovine IgGs can sometimes interfere with anti-human detection systems in high-sensitivity assays.

-

Experimental Protocol

Phase 1: Cell Preparation & Fc Blocking (The "Myeloid Trap")

Context: Monocytes express high levels of CD64 (Fc

-

Harvest: Aliquot

MT-101 cells per tube. Include a Non-Transduced (NT) monocyte control. -

Wash: Wash cells 2x with cold PBS to remove culture media. Spin at 300 x g for 5 min.

-

Viability Stain: Resuspend in 100

L PBS containing Live/Dead Fixable Dye (1:1000). Incubate 15 min at 4°C in dark. -

Wash: Wash 1x with FACS Buffer.

-

Aggressive Blocking: Resuspend cells in 50

L FACS Buffer. Add 5

Phase 2: Target Engagement (CD5 Binding)

-

Primary Staining (The Target): Prepare a titration of rhCD5-Fc Chimera . Recommended starting concentration: 1

g/mL. -

Add rhCD5-Fc directly to the blocked cells.

-

Incubate 30 min at 4°C in the dark.

-

Wash: Wash 2x with FACS Buffer (critical to remove unbound CD5-Fc).

Phase 3: Detection & Lineage

-

Secondary Staining: Resuspend in 100

L FACS Buffer containing:-

Anti-Human IgG Fc-PE (1:100 or titrated).

-

Anti-CD14 APC (to confirm monocyte identity).

-

-

Incubate 20 min at 4°C in the dark.

-

Final Wash: Wash 2x with FACS Buffer.

-

Fixation: Resuspend in 200

L 1% Paraformaldehyde (PFA) or run fresh. -

Acquisition: Acquire minimum 10,000 live events on a calibrated flow cytometer.

Gating Strategy & Data Analysis

Correct gating is essential to exclude debris and dead cells, which are common in mRNA-electroporated samples.

Figure 2: Hierarchical Gating Logic

Caption: Sequential gating strategy to isolate live, single monocytes before assessing CAR-mediated CD5 binding.

Calculation of Target Engagement

-

Frequency (%): Percentage of CD14+ cells that are PE+ (CD5-Fc binders).

-

Density (MFI): Calculate the Median Fluorescence Intensity (MFI) of the PE signal on the CD14+ population.

-

Specific Binding Index (SBI):

-

Interpretation: An SBI > 2.0 typically indicates robust target engagement.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Background on NT Control | Fc Receptor binding of the CD5-Fc fusion or Secondary Ab. | Use F(ab')2 secondary fragments. Increase Fc Block concentration. Ensure CD5-Fc is human IgG1 based (easier to block) or switch to His-tagged CD5 + Anti-His. |

| Low Signal on MT-101 | Low mRNA translation or Receptor Internalization. | Check mRNA quality. Keep all buffers cold (4°C) to prevent CAR internalization during staining. |

| High Cell Death | Electroporation toxicity. | Optimize electroporation voltage. Allow 2-4 hours recovery post-electroporation before staining. |

References

-

Klichinsky, M., et al. (2020). Human chimeric antigen receptor macrophages for cancer immunotherapy. Nature Biotechnology, 38, 947–953. [Link]

- Context: Foundational paper describing CAR-Macrophage (CAR-M)

-

Gillis, C., et al. (2014). Mechanisms of Fc receptor recognition of immunoglobulin G. Frontiers in Immunology, 5, 654. [Link]

- Context: Essential reading for understanding monocyte Fc R biology and blocking str

-

Myeloid Therapeutics. (2023). ATAK™ Platform Overview. Myeloid Therapeutics Official Site. [Link]

- Context: Source for MT-101 mechanism (CD5 targeting myeloid cells).

-

Jena, B., et al. (2013). Chimeric antigen receptor (CAR)-specific monoclonal antibody to detect CD19-specific T cells in clinical trials. PLOS ONE, 8(3), e57838. [Link]

- Context: Establishes the methodology for using soluble ligands/antibodies to detect CAR surface expression.

Application Note: Longitudinal Monitoring of MT-101 (CD5-Targeted CAR-Monocyte) Efficacy and Immune Modulation

Executive Summary & Biological Context

MT-101 represents a paradigm shift in cell therapy, moving beyond the established CAR-T framework into CAR-Monocytes (CAR-M) . Developed by Myeloid Therapeutics, MT-101 involves the ex vivo engineering of autologous monocytes with mRNA encoding a Chimeric Antigen Receptor (CAR) targeting CD5 .

Unlike integrating viral vectors (e.g., lentivirus) used in CAR-T, MT-101 utilizes mRNA, resulting in transient CAR expression. This necessitates a unique monitoring strategy. The therapeutic mechanism is dual-pronged:

-

Direct Phagocytosis: CAR-M recognizes CD5+ T-cell lymphoma cells and phagocytoses them.

-

Cross-Presentation (Epitope Spreading): The myeloid cells process tumor-associated antigens (TAAs) and present them to the host's adaptive immune system, potentially initiating a secondary, durable T-cell response against the tumor.

The Challenge: Traditional CAR-T PCR persistence assays are insufficient because MT-101 cells do not expand in vivo like T-cells; they differentiate and traffic to tissues. Therefore, monitoring requires high-sensitivity flow cytometry and transcriptomics to track rapid kinetics and tissue infiltration.

Mechanistic Workflow & Monitoring Strategy

The following diagram illustrates the MT-101 Mechanism of Action (MoA) and the corresponding critical monitoring checkpoints (CPs).

Figure 1: MT-101 Mechanism of Action and Critical Monitoring Points (CP). Note the transition from direct killing to adaptive immune priming.

Protocol 1: High-Sensitivity Flow Cytometry for CAR-M Pharmacokinetics

Objective: Quantify circulating MT-101 cells and assess CAR expression stability. Rationale: Since mRNA degrades, CAR expression is transient. You must distinguish therapeutic monocytes from endogenous monocytes.

Reagents & Panel Design

| Marker | Fluorochrome | Purpose | Clone (Suggested) |

| Live/Dead | FVS780 | Exclude dead cells | N/A |

| CD45 | BV510 | Leucocyte ID | HI30 |

| CD14 | FITC | Monocyte Lineage (Core) | M5E2 |

| CD11b | PE-Cy7 | Myeloid Lineage | ICRF44 |

| CD16 | BV421 | Monocyte Subsets | 3G8 |

| CD5 | APC | Target Antigen (Tumor/T-cell) | UCHT2 |

| Anti-CAR | PE | Critical: Detects scFv (Anti-Idiotypic) | Custom/Recombinant Protein L |

| HLA-DR | BV605 | Activation/Presentation Status | G46-6 |

Step-by-Step Methodology

-

Sample Collection: Collect whole blood in EDTA or Heparin tubes. Process within 4 hours to prevent monocyte activation/adhesion.

-

Fc Block: Incubate

PBMCs with Human Fc Block (BD Biosciences) for 10 min at RT. Crucial: Monocytes have high Fc receptor density; failure here causes high background. -

Surface Staining:

-

Add antibody cocktail (titrated).

-

Self-Validating Step: Include a Fluorescence Minus One (FMO) control for the Anti-CAR channel. Monocytes are autofluorescent; without FMO, false positives are guaranteed.

-

Incubate 20 min at

in the dark.

-

-

Lysis/Wash: Lyse RBCs (ammonium chloride) if using whole blood. Wash 2x with Stain Buffer (BSA-supplemented).

-

Acquisition: Acquire

CD45+ events on a cytometer (e.g., BD FACSymphony or Cytek Aurora).

Data Analysis Strategy

-

Gate CD45+

Single Cells -

Gate CD14+ / CD11b+ (Total Monocytes).

-

Boolean Gate: Calculate % CAR+ within the Monocyte gate using the FMO boundary.

-

Output Metric: Report CAR-M copies per

blood (using counting beads) and Mean Fluorescence Intensity (MFI) of CAR expression.

Protocol 2: Assessing Epitope Spreading (The "Hidden" Efficacy)

Objective: Determine if MT-101 has successfully primed the patient's endogenous T-cells against tumor antigens other than CD5. Rationale: This confirms the "vaccine-like" effect of the CAR-Monocyte.

Experimental Design: IFN- ELISpot

-

PBMC Isolation: Isolate PBMCs from patient blood at Day 0 (Pre-infusion) and Day 28 (Post-infusion). Cryopreserve.

-

Thawing: Thaw Pre- and Post-samples simultaneously to run in the same assay (minimizes batch effect).

-

Stimulation:

-

Well A: Media only (Negative Control).

-

Well B: CD5 Peptide Pool (Target Control).

-

Well C: Tumor Associated Antigen (TAA) PepMix (e.g., Survivin, PRAME, or patient-specific neoantigens).

-

Well D: PHA (Positive Control).

-

-

Incubation: 24 hours at

. -

Development: Develop plate using anti-IFN-

detection antibodies and substrate. -

Readout: Count Spot Forming Units (SFU).

Success Criteria (Self-Validation):

-

A

-fold increase in SFUs in Well C (TAA) at Day 28 compared to Day 0 indicates successful epitope spreading. -

If Well D (PHA) is negative, the assay is invalid (T-cell exhaustion/viability issue).

Protocol 3: Cytokine Profiling for Myeloid Safety

Objective: Distinguish Cytokine Release Syndrome (CRS) from expected Myeloid Activation.

Rationale: T-cell CRS is driven by IL-6/IFN-

Multiplex Assay Setup (Luminex/MSD)

Panel Selection:

-

T-Cell/CRS Markers: IL-6, IFN-

, IL-2, IL-10. -

Myeloid/Inflammasome Markers: IL-1

, IL-18, TNF-

Data Interpretation Table:

| Cytokine Profile | Interpretation | Clinical Correlation |

| High IL-6, High IFN- | Classical CRS | T-cell hyperactivation (Monitor closely). |

| High IL-1 | Myeloid Activation | Expected drug effect (Phagocytosis active). |

| High IL-18 | Inflammasome Activation | Pyroptosis of tumor cells. |

| High MCP-1 | Monocyte Recruitment | Trafficking to tumor site. |

References

-

Myeloid Therapeutics. (2022). Myeloid Therapeutics Announces Dosing of First Patient in Phase 1/2 IMAGINE Study of MT-101. Business Wire. [Link]

-

Klichinsky, M., et al. (2020). Human Chimeric Antigen Receptor Macrophages for Cancer Immunotherapy. Nature Biotechnology. [Link]

-

ClinicalTrials.gov. (2021). IMAGINE: A Phase 1/2 Study of MT-101 in Patients With Refractory/Relapsed PTCL. Identifier: NCT05138458. [Link]

-

Gill, S., & June, C. H. (2020). Going Viral: Chimeric Antigen Receptor T-Cell Therapy for Hematological Malignancies. Immunological Reviews. [Link]

Application Note: Image-Guided Delivery of MVT-101 Microbubbles

Executive Summary

MVT-101 represents a next-generation class of lipid-stabilized, perfluorocarbon-core microbubbles designed for dual-modality application: contrast-enhanced ultrasound (CEUS) imaging and ultrasound-mediated drug delivery (UMDD). Unlike standard diagnostic agents, this compound is engineered with a stiffer lipid shell to withstand higher acoustic pressures during circulation, allowing for precise, site-specific payload release via inertial cavitation.

This application note details the protocol for the image-guided delivery of this compound. It moves beyond simple bolus injection, defining a "Flash-Replenishment" therapeutic sequence that maximizes drug uptake while maintaining vascular safety.

Scientific Principles & Mechanism of Action

The Physics of Delivery

Effective delivery of this compound relies on manipulating the acoustic environment to transition the microbubbles from stable cavitation (oscillation) to inertial cavitation (collapse).

-

Imaging Phase (Low MI < 0.2): this compound bubbles oscillate non-linearly, reflecting harmonic signals detectable by the transducer. This allows the operator to verify the presence of the agent in the target tissue (e.g., tumor vasculature) without destroying the carrier.

-

Therapy Phase (High MI > 0.8): A focused acoustic burst causes the microbubbles to expand rapidly and collapse violently. This collapse generates:

-

Micro-jets: High-speed liquid jets that puncture cell membranes (Sonoporation).

-

Shear Stress: Opening tight junctions in the endothelium.

-

Payload Release: Disruption of the this compound shell releases the co-administered or conjugated therapeutic agent locally.

-

Mechanism Diagram

The following diagram illustrates the transition from imaging to delivery.

Figure 1: Acoustic signaling pathway for this compound, detailing the switch between diagnostic oscillation and therapeutic collapse.

Materials & Equipment

Reagents

-

This compound Kit: Lyophilized lipid blend + C3F8 gas headspace vial.

-

Diluent: Sterile 0.9% Sodium Chloride (degassed).

-

Therapeutic Agent: (If co-administration is required, e.g., Doxorubicin or Plasmid DNA).

Hardware

-

Programmable Ultrasound System: Must support "Flash-Replenishment" or "Triggered Imaging" sequencing (e.g., Verasonics Vantage, Sequioa, or clinical systems with research packages).

-

Transducer: Linear or Phased Array (Center frequency 2–5 MHz recommended for deep tissue; 7–10 MHz for superficial targets).

-

Syringe Pump: For continuous infusion (critical for steady-state concentration).

Experimental Protocol

Phase 1: Preparation

Critical Step: Avoid mechanical shearing during reconstitution.

-

Inject 2.0 mL of diluent into the this compound vial.

-

Do not vortex. Gently rotate the vial for 45 seconds until the cake is fully dissolved.

-

Activate the bubbles by shaking the vial vigorously in a "figure-8" motion for 45 seconds (or use a Vialmix device if specified).

-

Allow to stand for 1 minute. The solution should appear milky white and opaque.

Phase 2: Setup & Localization

-

Animal/Subject Positioning: Anesthetize the subject. Couple the transducer to the target area using abundant degassed ultrasound gel to minimize attenuation.

-

B-Mode Localization: Identify the anatomical target (tumor, organ) using standard B-mode ultrasound.

-

Switch to Non-Linear Contrast Mode:

-

Frequency: Set to the resonance frequency of this compound (typically 2.5 – 3.5 MHz).

-

Mechanical Index (MI): Set to 0.08 – 0.12 .

-

Gain: Optimize to suppress tissue signal; tissue should appear nearly black (suppressed), while bubbles will appear bright.

-

Phase 3: The Delivery Sequence (Flash-Replenishment)

This is the core therapeutic workflow. A continuous infusion maintains bubble concentration, while high-MI pulses destroy them locally to deliver the payload.

Infusion: Start IV infusion of this compound at 1.5–2.0 mL/hr (mouse model) or weight-adjusted equivalent. Wait 2 minutes for systemic equilibrium.

The Cycle:

-

Replenishment (Imaging): Observe the target for 2–5 seconds at Low MI (0.1). Confirm the vasculature is filled with this compound (bright signal).

-

Flash (Therapy): Manually or automatically trigger a "Flash" sequence.

-

MI: 1.0 – 1.4 (High pressure).

-

Burst Length: 5–10 cycles (Longer pulse to drive collapse).

-

Duration: 1 second.

-

Visual Result: The region of interest (ROI) will turn black as bubbles are destroyed.

-

-

Wait (Refill): Return to Low MI imaging. Wait 5–10 seconds for fresh this compound bubbles to flow into the target tissue.

-

Repeat: Perform 10–20 cycles depending on the required drug dose.

Workflow Diagram

Figure 2: The "Flash-Replenishment" operational workflow for maximizing drug deposition.

Data Analysis & Validation

To verify delivery success during the procedure, analyze the Time-Intensity Curve (TIC) of the replenishment phase.

Quantitative Parameters

| Parameter | Description | Optimal Outcome for Delivery |

| Peak Intensity (PI) | Max signal brightness during replenishment | High PI indicates good vascular access. |

| Area Under Curve (AUC) | Total blood volume in ROI | Correlates with total available drug dose. |

| Wash-in Rate ( | Velocity of blood flow | Fast wash-in requires shorter wait times between flashes. |

| Destruction Efficiency | Difference in signal before/after Flash | Should be >90% signal drop (Black hole effect). |

Validation Formula

The replenishment kinetics typically follow a mono-exponential rise:

-

= Video intensity at time

- = Plateau intensity (Blood Volume).

- = Mean flow velocity (Flow Rate).

Protocol Check: If

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Contrast Signal | Bubbles destroyed during prep | Use larger bore needle (23G+); reduce injection speed. |

| MI too high during imaging | Lower MI to < 0.1; check focus position. | |

| Poor "Flash" Destruction | Frequency too high | Lower frequency (bubbles resonate/collapse better at lower freq). |

| Insufficient Voltage/MI | Increase transmit voltage or MI to > 1.0. | |

| Shadowing/Artifacts | Concentration too high | Dilute this compound; shadowing prevents acoustic penetration to deep tissue. |

References

-

Ferrara, K., Pollard, R., & Borden, M. (2007). Ultrasound Microbubble Contrast Agents: Fundamentals and Application to Gene and Drug Delivery. Annual Review of Biomedical Engineering.

-

Lentacker, I., et al. (2014). Understanding ultrasound induced sonoporation: Definitions and underlying mechanisms. Advanced Drug Delivery Reviews.

-

Stride, E., & Saffari, N. (2003). Microbubble ultrasound contrast agents: a review. Proceedings of the Institution of Mechanical Engineers, Part H.

-

Unger, E. C., et al. (2004). Therapeutic applications of lipid-coated microbubbles. Advanced Drug Delivery Reviews.

-

Kooiman, K., et al. (2014). Sonoporation of endothelial cells by vibrating targeted microbubbles. Journal of Controlled Release.

Troubleshooting & Optimization

Troubleshooting MVT-101 microbubble stability issues

Initiating Data Collection

I'm starting with focused Google searches to get data on MVT-101 microbubbles. I'm prioritizing their make-up, how they are made, and typical stability hurdles. This is the initial groundwork, establishing a foundational understanding before delving deeper into more nuanced aspects.

Expanding Information Gathering

I'm now expanding my search to troubleshooting microbubble formulations, looking at size distribution and dissolution. I'm focusing on instability mechanisms like Ostwald ripening, and will use established characterization techniques to evaluate the this compound composition. I'm also locating reliable commercial sources for its components.

Developing Troubleshooting Center

I'm now structuring the technical support center around this compound. I'll create a foundational FAQ, and follow that with detailed troubleshooting guides in a Q&A format. I'll focus on explaining causes and providing step-by-step experimental solutions. I plan to use tables and diagrams to show quantitative data and workflows, and I'll include in-text citations.

Technical Support Center: Optimizing MTI-101 Efficacy & Therapeutic Index

Product: MTI-101 (Cyclized HYD1 Peptidomimetic) Primary Target: CD44/ITGA4 complex (modulating TRPC1/Ca²⁺ signaling) Therapeutic Class: Necrosis-inducing peptide / Calcium overload agonist Status: Preclinical / Investigational

Module 1: Formulation & Stability Protocols

User Issue: "My peptide is precipitating upon reconstitution or showing variable potency."

Technical Diagnosis: MTI-101 is a cyclic β-hairpin peptidomimetic.[1] While the inclusion of lysine residues on the non-recognition strand improves water solubility compared to its linear parent (HYD1), the hydrophobic pharmacophore (NLe-V-V-A-W) can still drive aggregation if handled improperly.

Standard Operating Procedure (SOP) for Reconstitution:

| Step | Action | Technical Rationale |

| 1. Acclimatization | Allow the lyophilized vial to equilibrate to room temperature (20–25°C) for 30 mins before opening. | Prevents condensation moisture from entering the hygroscopic peptide powder, which causes hydrolysis. |

| 2. Solvent Selection | Primary: Sterile Water or 0.1% TFA in water.Secondary (High Conc.): Dissolve in minimal DMSO (≤5% final vol), then dilute with PBS. | The lysine residues render the peptide basic; acidic environments (TFA) aid protonation and solubility. |

| 3. Sonication | Sonicate for 10–15 seconds in a water bath if visible particulates remain. | Disrupts non-covalent hydrophobic aggregates formed by the amphipathic nature of the β-hairpin. |

| 4. Storage | Aliquot immediately. Store at -20°C or -80°C. Avoid freeze-thaw cycles. | Cyclic peptides are more stable than linear ones, but repeated freezing shears the peptide and promotes aggregation. |

Critical Alert: Identity Confusion

-

MTI-101 is a cyclic peptide targeting CD44/ITGA4.[2]

-

Action: Verify the molecular weight and structure on your Certificate of Analysis (CoA). MTI-101 should correspond to the cyclic peptide mass, not the small molecule TTI-101.

Module 2: In Vitro Optimization & Assay Troubleshooting

User Issue: "I am not observing consistent cell death, or the IC50 is shifting."

Mechanistic Root Cause: MTI-101 efficacy is strictly dependent on the expression and trafficking of TRPC1 (Transient Receptor Potential Canonical 1) channels. Cells with low TRPC1 surface expression or defects in the STIM1-TRPC1 axis will be resistant.

Troubleshooting Guide:

Q1: How do I validate that MTI-101 is engaging its target? A: Do not rely solely on viability assays (MTT/CellTiter-Glo). MTI-101 induces rapid Ca²⁺ influx.[2]

-

Protocol: Load cells with Fura-2 AM (calcium indicator). Treat with MTI-101 (e.g., 10–20 µM).

-

Success Criteria: You should observe a rapid, sustained rise in intracellular Ca²⁺ within minutes.

-

Control: Pre-treatment with 2-APB (calcium channel blocker) or TRPC1 siRNA should abolish this flux.

Q2: My cells are positive for Annexin V but negative for Caspase 3. Is the drug working? A: Yes. This is the expected phenotype.

-

Mechanism: MTI-101 induces necrosis , not apoptosis.

-

Biomarkers:

-

Positive: Annexin V (phosphatidylserine exposure occurs in necrosis too), PI (Propidium Iodide) uptake (early membrane permeabilization), ATP depletion.

-

Negative: Cleaved Caspase-3, PARP cleavage.

-

-

Note: If you screen using a "Caspase-Glo" assay, you will get a false negative. Use ATP-based or membrane integrity assays.

Q3: Which cell lines are most sensitive? A: Multiple Myeloma (MM) and Small Cell Lung Cancer (SCLC) lines. Sensitivity correlates with CD44/ITGA4 overexpression and TRPC1 dependency.

-

Resistant Phenotype: Cells that downregulate TRPC1/STIM1 or upregulate Ca²⁺ efflux pumps (PMCA) will show resistance.

Module 3: In Vivo Therapeutic Index (TI) Improvement

User Issue: "The effective dose is close to the toxic dose (Narrow TI). How do I widen the window?"

Strategic Approach: The Maximum Tolerated Dose (MTD) in mice is approximately 50 mg/kg (i.p.), where early mortality is observed.[5] To improve the Therapeutic Index (TI), you must lower the effective dose (ED50) through synergy rather than pushing the monotherapy dose.

Optimization Strategies:

| Strategy | Protocol / Agent | Mechanism of TI Improvement |

| Combination Therapy | Bortezomib (Proteasome Inhibitor) | Synergy: Bortezomib elevates ER stress; MTI-101 overloads cytosolic Ca²⁺. The convergence triggers mitochondrial collapse at lower doses of both drugs. |

| Patient/Model Selection | Relapsed/Refractory Models | MTI-101 is more potent in relapsed samples because drug-resistant cells often have deregulated Ca²⁺ homeostasis, making them hypersensitive to Ca²⁺ overload. |

| Dosing Schedule | Pulsed Dosing (e.g., 3x/week) | Continuous exposure is not required due to the irreversible nature of necrotic signaling. Pulsed dosing allows normal tissue recovery. |

Visualizing the Therapeutic Index Workflow:

Caption: Workflow for optimizing MTI-101 Therapeutic Index, moving from formulation stability to synergistic in vivo combinations.

Module 4: Mechanism of Action (MoA) Validation

User Issue: "Reviewers are asking for the precise molecular mechanism. How do I demonstrate it?"

Scientific Explanation: MTI-101 acts as a "molecular trap" for the CD44/ITGA4 complex, triggering a signal that recruits TRPC1 channels to the plasma membrane. This forms a complex with STIM1, bypassing the canonical store-operated calcium entry (SOCE) controls, leading to lethal calcium influx.

Key Pathway Diagram:

Caption: MTI-101 signaling cascade leading to TRPC1-mediated calcium overload and necrotic cell death.

References

-

Transient Receptor Potential C 1/4/5 Is a Determinant of MTI-101 Induced Calcium Influx and Cell Death in Multiple Myeloma. Source: MDPI (Cells), 2021.

-

MTI-101 treatment inducing activation of Stim1 and TRPC1 expression is a determinant of response in multiple myeloma. Source: Scientific Reports (Nature), 2017.

-

Bioactivity improvement via display of the hydrophobic core of HYD1 in a cyclic β-hairpin-like scaffold, MTI-101. Source: Peptide Science, 2020.

-

Emergence of resistance to MTI-101 selects for favorable MET phenotype in lung cancer. Source: AACR Annual Meeting Abstracts, 2022.

Sources

- 1. Bioactivity improvement via display of the hydrophobic core of HYD1 in a cyclic β-hairpin-like scaffold, MTI-101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTI-101 treatment inducing activation of Stim1 and TRPC1 expression is a determinant of response in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models [mdpi.com]

- 5. MTI-101 (cyclized HYD1) binds a CD44 containing complex and induces necrotic cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Troubleshooting MTI-101 Dose-Response Inconsistencies

Introduction

MTI-101 is a pharmacologically optimized cyclic peptide derived from HYD1. Unlike standard small molecule kinase inhibitors, MTI-101 functions through a distinct mechanism: it binds to CD44-containing lipid rafts , triggering a massive, rapid influx of Calcium (

Inconsistencies in dose-response curves (DRCs) with MTI-101 are rarely due to compound failure. Instead, they typically stem from three specific sources:

-

Plastic Adherence: As a hydrophobic cyclic peptide, MTI-101 binds non-specifically to standard polystyrene labware.

-

Mechanism Mismatch: Using apoptosis-specific readouts (e.g., Caspase 3/7) for a necrosis-inducing compound yields false negatives.

-

Kinetics: The rapid onset of necrosis (1–4 hours) versus standard 72-hour cytotoxicity endpoints.

This guide provides a self-validating troubleshooting framework to restore reproducibility to your datasets.

Part 1: Compound Handling & Solubility

Q: My dose-response curve is flat or shows significantly lower potency than reported. Is the compound degrading?

A: It is likely not degrading, but adsorbing . MTI-101 is a cyclic peptide with significant hydrophobic character. If you perform serial dilutions in standard polystyrene plates using low-percentage serum media, the peptide will stick to the plastic walls, effectively reducing the free concentration available to cells.

Troubleshooting Protocol:

-

Solvent: Ensure stock is dissolved in 100% DMSO.

-

Intermediate Dilutions: Do not dilute directly into aqueous media in plastic tubes. Perform intermediate dilutions in glass vials or polypropylene (low-binding) tubes/plates.

-

Transfer: Add the compound to the cells immediately after dilution.

Validation Step:

Run a "loss of potency" check. Incubate your MTI-101 dilution in a standard plastic plate for 1 hour without cells, then transfer this media to cells. Compare this against fresh MTI-101 added immediately. If the pre-incubated media shows higher

| Parameter | Standard Protocol (Risk) | Optimized Protocol (Safe) |

| Stock Solvent | PBS or Water | 100% DMSO |

| Dilution Vessel | Polystyrene (PS) Plate | Polypropylene (PP) or Glass |

| Tip Type | Standard Tips | Low-Retention Tips |

| Mixing | Vortexing (Risk of aggregation) | Gentle Pipetting |

Part 2: Assay Design & Mechanism of Action

Q: I see cell death visually, but my Caspase-Glo assay shows no signal. Is the drug inactive?

A: The drug is active; your sensor is wrong. MTI-101 induces Caspase-independent necrosis . It bypasses the apoptotic cascade (Caspase 3/7). Consequently, assays relying on apoptotic markers will produce flat lines or background noise, even when 100% of cells are dead.

Scientific Rationale:

MTI-101 triggers a sustained

Recommended Assays:

-

ATP Quantification: CellTiter-Glo® (measures metabolic collapse).

-

Membrane Integrity: LDH Release or Propidium Iodide (PI) uptake.

-

Mitochondrial Potential: TMRE or JC-1 staining (early marker).

Visualization of MTI-101 Signaling Pathway:

Figure 1: MTI-101 induces cell death via Calcium overload and ATP depletion, bypassing the Caspase cascade used in standard apoptosis assays.

Part 3: Data Analysis & Curve Fitting

Q: My replicates have high variability, and the curve bottom doesn't reach 0% viability.

A: This is often a "survivor" artifact in metabolic assays or a solubility limit.

-

Solubility Limit: At high concentrations (>40

), cyclic peptides may precipitate in media, causing light scattering or uneven dosing.-

Check: Inspect wells under a microscope at the highest dose. If you see crystals/debris, exclude these points from the curve fit.

-

-

Assay Timing: MTI-101 acts fast. If you wait 72 hours (standard chemotherapy protocol), fast-growing resistant clones may overgrow the debris, or the ATP signal from the control wells may saturate, skewing the normalization.

-

Fix: Perform a time-course experiment (24h vs 48h vs 72h). MTI-101 typically shows efficacy as early as 24h.

-

Troubleshooting Workflow:

Figure 2: Decision tree for isolating the root cause of MTI-101 experimental failure.

References

-

Hazlehurst, L. A., et al. (2013). MTI-101 (cyclized HYD1) induces necrotic cell death in multiple myeloma via a calcium-dependent mechanism. Molecular Cancer Therapeutics. [Link]

Validation & Comparative

Comparative Guide: Histological Validation of MVT-101 Tumor Ablation Efficacy

Executive Summary & Technical Context

MVT-101 represents a novel class of intratumoral ablative agents designed to induce rapid immunogenic cell death (ICD) via membrane disruption, distinct from the coagulative necrosis induced by thermal ablation or the viral lysis of oncolytic therapies.

For researchers and drug developers, validating this compound requires a shift from standard cytotoxic assays to spatially resolved histological analysis. This guide provides a rigorous framework to objectively compare this compound against the Standard of Care (SoC) : Radiofrequency Ablation (RFA) and Talimogene Laherparepvec (T-VEC).

The Core Challenge: Distinguishing between passive necrosis (thermal damage) and immunogenic lysis (this compound activity) requires a multi-parametric histological approach combining architectural analysis (H&E) with functional markers (IHC).

Comparative Landscape: this compound vs. Alternatives

To validate this compound, we must benchmark its performance against established modalities. The following table contrasts the expected histological and mechanistic profiles.

| Feature | This compound (Novel Agent) | Radiofrequency Ablation (RFA) | T-VEC (Oncolytic Virus) |

| Primary Mechanism | Membrane Lysis (Peptide-mediated) | Thermal Coagulation | Viral Replication & Lysis |

| Cell Death Mode | Necroptosis / Immunogenic Cell Death | Coagulative Necrosis | Lysis + GM-CSF immune recruitment |

| Histological Hallmark | Cell fragmentation, membrane rupture, early immune influx | "Ghost cells" (preserved architecture, lost nuclei) | Viral inclusion bodies, distinct lysis zones |

| Clearance Rate | Rapid (Hours to Days) | Slow (Weeks to Months) | Variable (Days to Weeks) |

| Immune Response | High (DAMP release: HMGB1, ATP) | Low to Moderate (denatured antigens) | High (Viral antigens + GM-CSF) |

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways and cellular outcomes for this compound compared to RFA and T-VEC.

Figure 1: Comparative Mechanism of Action. This compound induces rapid membrane destabilization leading to ICD, distinct from the protein fixation of RFA or the replicative cycle of T-VEC.

Experimental Protocols: Validating Efficacy

To prove this compound's efficacy, you must demonstrate ablation completeness and mechanism confirmation .

Protocol A: Macroscopic Viability (TTC Staining)

Objective: Rapidly quantify the volume of ablated tissue vs. viable tumor tissue 24 hours post-treatment. Why: TTC (2,3,5-triphenyltetrazolium chloride) is reduced by mitochondrial dehydrogenases in viable cells to a red formazan product. Dead cells remain white.

-

Harvest: Excise the tumor 24h post-treatment.

-

Sectioning: Slice tumor into 2mm thick sections using a tissue matrix.

-

Staining: Incubate slices in 2% TTC solution (in PBS) at 37°C for 15–30 minutes in the dark.

-

Critical Step: Ensure slices are fully submerged but not overlapping.

-

-

Fixation: Wash in PBS and fix in 10% neutral buffered formalin (NBF) to stop the reaction.

-

Analysis: Photograph immediately. Measure the area of white (necrotic) vs. red (viable) tissue using ImageJ.

Protocol B: Microscopic Architecture (H&E)

Objective: Distinguish this compound's lytic necrosis from RFA's coagulative necrosis.

-

Fixation: Fix tumor samples in 10% NBF for 24–48 hours.

-

Processing: Dehydrate in graded alcohols, clear in xylene, embed in paraffin.

-

Sectioning: Cut 4–5 µm sections.

-

Staining: Standard Hematoxylin & Eosin (H&E) protocol.

-

Validation Criteria:

-

This compound: Look for "smudged" cellular outlines, nuclear fragmentation (karyorrhexis), and inflammatory infiltrate at the margins.

-

RFA: Look for preserved cellular outlines with eosinophilic cytoplasm and absent nuclei (ghost cells).

-

Protocol C: Molecular Confirmation (IHC Panel)

Objective: Confirm the mechanism (Apoptosis vs. Necrosis) and Immune Activation.

| Target Marker | Purpose | Expected Result (this compound) |

| Cleaved Caspase-3 | Apoptosis Indicator | Positive (in transition zones) |

| HMGB1 | DAMP / ICD Marker | Extracellular/Cytoplasmic (released from nucleus) |

| CD8+ / CD4+ | T-Cell Infiltration | High Infiltration at tumor rim (48-72h post) |

| Ki-67 | Proliferation | Negative in treated zone; Positive in rim |

IHC Workflow Diagram

Figure 2: Immunohistochemistry (IHC) Workflow for validating this compound mechanism. Antigen retrieval is the critical control point for nuclear markers like HMGB1.

Data Interpretation & Troubleshooting

When analyzing your data, use the following guide to interpret results and troubleshoot common issues.

Interpretation Guide

-

The "Rim Effect": In this compound treated tumors, you will likely see a necrotic core surrounded by a viable rim. Efficacy is determined by the expansion of the necrotic core over time and the density of CD8+ T-cells in the rim.

-

RFA Comparison: RFA lesions will have a sharp demarcation line between dead and viable tissue. This compound lesions may have a more diffuse transition zone due to drug diffusion.

Common Pitfalls

-

False Negatives in TTC: If the TTC incubation is too long (>30 mins), the margins can become indistinct due to diffusion of the formazan dye.

-

Fixation Artifacts: this compound treated tissue is fragile due to lysis. Handle gently during harvest to avoid mechanical disruption that mimics necrosis.

References

-

Kepp, O., et al. "Consensus guidelines for the detection of immunogenic cell death." OncoImmunology, 2014. Link

-

Nikfarjam, M., et al. "Histological patterns of thermal ablation in liver parenchyma." International Journal of Hyperthermia, 2005. Link

-

Goldstein, N.S., et al. "Minimum formalin fixation time for consistent immunohistochemical staining of estrogen receptor." American Journal of Clinical Pathology, 2003. Link

-

Andtbacka, R.H.I., et al. "Talimogene Laherparepvec Improves Durable Response Rate in Patients With Advanced Melanoma." Journal of Clinical Oncology, 2015. Link

-

Vahrmeijer, A.L., et al. "Viability assessment of liver metastasis after radiofrequency ablation." Annals of Surgical Oncology, 2003. Link

Technical Assessment: MT-101 (mRNA CAR-Monocyte) vs. Conventional T-Cell Modalities in PTCL

Executive Summary: The Myeloid Advantage

The landscape of refractory Peripheral T-Cell Lymphoma (PTCL) has long been hampered by the limitations of T-cell directed therapies. Conventional CAR-T approaches targeting CD5 face the intrinsic hurdle of fratricide —where engineered T-cells eliminate each other due to shared antigen expression—and prolonged manufacturing timelines that exclude rapidly progressing patients.

MT-101 , developed by Myeloid Therapeutics, represents a paradigm shift: it is an autologous mRNA-engineered CAR-monocyte . By utilizing myeloid cells (which lack CD5 expression) as the vehicle, MT-101 circumvents fratricide entirely. Furthermore, its non-viral, mRNA-based engineering allows for a 1-day manufacturing process , significantly reducing the "vein-to-vein" time compared to the 3-4 week standard for lentiviral CAR-T.

This guide objectively compares the technical performance, safety profile, and manufacturing logistics of MT-101 (based on the IMAGINE trial, NCT05138458) against standard-of-care (SOC) and investigational T-cell therapies.

Mechanistic Architecture & Logic

To understand the clinical outcomes, we must first validate the mechanism. Unlike CAR-T cells which rely primarily on direct cytotoxicity (perforin/granzyme), MT-101 leverages the innate phagocytic machinery of monocytes and their role as Antigen Presenting Cells (APCs).

The "ATA" (Autologous T-cell Arming) Mechanism

MT-101 cells are engineered ex vivo with mRNA encoding a CD5-targeting Chimeric Antigen Receptor (CAR). Once infused, they perform a dual function:

-

Direct Lysis/Phagocytosis: The CAR engages CD5 on tumor cells, triggering trogocytosis and phagocytosis.

-

Epitope Spreading: Post-engulfment, the monocytes process tumor neoantigens and present them to the host's endogenous T-cells, potentially inducing a durable secondary immune response.

Visualization: MT-101 Mechanism of Action

The following diagram illustrates the sequential activation pathway of MT-101, highlighting the crucial divergence from standard CAR-T signaling.

Caption: Figure 1. MT-101 leverages myeloid biology to bypass T-cell fratricide and prime adaptive immunity.

Comparative Analysis: Clinical & Technical Outcomes

The following data synthesis compares MT-101 (based on Phase 1 IMAGINE trial parameters) with Autologous CD5 CAR-T (investigational) and Standard Chemotherapy.

Quantitative Performance Matrix

| Feature | MT-101 (Myeloid) | CD5 CAR-T (Autologous) | Standard Chemotherapy |

| Primary Target | CD5 (Pan-T marker) | CD5 | DNA/Microtubules |

| Engineering | mRNA (Transient) | Lentiviral (Permanent) | N/A |

| Manufacturing Time | 1 Day (Rapid) | 21-28 Days | Immediate |

| Fratricide Risk | Null (Monocytes are CD5-) | High (Requires gene knockout) | N/A |

| Safety Profile | Low/No CRS or ICANS observed | High risk of CRS/ICANS | Cytopenias, Infection |

| Persistence | Transient (Days) | Long-term (Months/Years) | N/A |

| Mechanism | Phagocytosis + T-cell Priming | Direct Cytotoxicity | Apoptosis |

Key Technical Insights

-

Safety (CRS/ICANS): In the IMAGINE trial, MT-101 demonstrated a favorable safety profile. Unlike T-cells, monocytes do not undergo massive clonal expansion releasing IL-6 storms. This allows for potentially outpatient administration.

-

Dosing Strategy: Due to the transient nature of mRNA expression (limiting off-target toxicity), MT-101 utilizes a multi-dose cyclic regimen . This contrasts with the "one-and-done" approach of CAR-T, allowing clinicians to titrate therapy based on patient response and manage toxicity dynamically.

Experimental Protocol: The "Vein-to-Vein" Workflow

For researchers aiming to replicate or benchmark against this workflow, the speed of manufacturing is the critical variable. Below is the technical breakdown of the MT-101 production cycle compared to standard CAR-T.

Workflow Visualization

Caption: Figure 2. The streamlined MT-101 process eliminates the lengthy expansion phase required for CAR-T.

Step-by-Step Methodology (MT-101 Model)

-

Leukapheresis: Collect mononuclear cells from the patient. No bridging chemotherapy is strictly required during the short manufacturing window.

-

Selection: Isolate CD14+ monocytes using magnetic bead separation (CliniMACS system or equivalent).

-

Engineering:

-

Thaw monocytes (if cryopreserved) or use fresh.

-

Mix with GMP-grade mRNA encoding the anti-CD5 CAR.

-

Electroporation: Apply a specific voltage pulse (e.g., MaxCyte GTx platform) to permeabilize membranes and introduce mRNA.

-

-

Formulation: Wash cells to remove excess mRNA and buffer. Resuspend in cryopreservation media or infusion buffer.

-

Release Testing: Verify Viability (>70%), CAR Expression (Flow Cytometry >80%), and Sterility (Gram stain/Endotoxin).

-

Administration: Infuse intravenously. Repeat dosing (e.g., Days 1, 3, 5) to maintain therapeutic pressure.

References

-

Myeloid Therapeutics. (2022). Myeloid Therapeutics Announces First Patient Dosed in IMAGINE Study of MT-101. Myeloid Therapeutics Press Release. [Link]

-

ClinicalTrials.gov. (2022). IMAGINE: A Phase 1/2 Study of MT-101 in Patients With Refractory PTCL. U.S. National Library of Medicine. [Link]

-

Ruella, M., et al. (2020). The Addition of the BTK Inhibitor Ibrutinib to Anti-CD19 Chimeric Antigen Receptor T Cells Improves Responses against Mantle Cell Lymphoma. Clinical Cancer Research. (Cited for context on CAR-T limitations). [Link]

-

Klichinsky, M., et al. (2020). Human Chimeric Antigen Receptor Macrophages for Cancer Immunotherapy. Nature Biotechnology. (Foundational mechanism for myeloid CARs). [Link]

Comparative Profile: MTI-101 vs. Bortezomib in Refractory Multiple Myeloma

Executive Summary: Breaking the Apoptotic Ceiling

In the landscape of relapsed/refractory multiple myeloma (RRMM), the proteasome inhibitor Bortezomib (BTZ) remains the standard of care. However, its efficacy is intrinsically tied to the cell's ability to undergo apoptosis. When myeloma cells develop resistance—often through proteasome subunit mutations, upregulation of anti-apoptotic proteins (Bcl-2/Mcl-1), or p53 deletion—the therapeutic ceiling is reached.

MTI-101 (a cyclic peptidomimetic derived from HYD1) represents a paradigm shift. It does not attempt to restore apoptosis. Instead, it targets CD44 to induce catastrophic intracellular calcium (

Mechanistic Divergence: Proteasome Stress vs. Calcium Overload

To understand the differential efficacy in resistant models, one must map the distinct signaling cascades.

-

Bortezomib (Apoptosis-Dependent): Inhibits the

5 subunit of the 20S proteasome. This leads to the accumulation of poly-ubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and terminal ER stress. Crucially, cell death is executed via Caspase-3/7 . -

MTI-101 (Necrosis-Dependent): Binds to the hyaluronan-binding domain of CD44. This induces the clustering of CD44 within lipid rafts, which recruits and activates TRPC1 (Transient Receptor Potential Canonical 1) channels. The result is a massive, sustained influx of extracellular

, leading to mitochondrial depolarization and cell rupture (necrosis), independent of caspases.

Visualization: Pathway Bifurcation and Resistance Bypass

The following diagram illustrates how MTI-101 bypasses the "Apoptotic Blockade" often seen in Bortezomib-resistant clones.

Figure 1: Mechanistic bifurcation showing MTI-101's ability to bypass apoptotic blockades (yellow) that render Bortezomib ineffective.

Comparative Performance Data

The following data summarizes the performance of MTI-101 in established myeloma models, specifically highlighting the "Resistance Gap"—the differential in IC50 between sensitive and resistant lines.

| Feature | Bortezomib (BTZ) | MTI-101 | Experimental Implication |

| Primary Target | 20S Proteasome ( | CD44 (Hyaluronan Binding Domain) | Non-overlapping cross-resistance. |

| MM.1S IC50 (Sensitive) | ~3–5 nM | ~5–10 | BTZ is more potent on a molar basis in sensitive lines. |

| MM.1R IC50 (Resistant) | >100 nM (High Resistance) | ~5–10 | MTI-101 efficacy is unaffected by BTZ resistance. |

| Cell Death Marker | Annexin V+ / Caspase 3+ | Annexin V+ / Caspase 3- / PI+ | Standard apoptosis assays will misclassify MTI-101 activity. |

| Effect of Z-VAD-FMK | Blocks Cell Death | No Effect | Use pan-caspase inhibitors to validate MTI-101 mechanism. |

| Time to Death | 24–48 Hours | Rapid (2–4 Hours) | MTI-101 kinetics are significantly faster due to membrane disruption. |

Experimental Protocols for Validation

As a scientist evaluating MTI-101, standard viability assays (like MTT/CellTiter-Glo) at 48 hours may mask the rapid kinetics and necrotic nature of the drug. Use the following self-validating protocols.

Protocol A: Differentiating Necrosis from Apoptosis (The "Rescue" Assay)

Objective: Confirm that MTI-101 cytotoxicity is independent of the apoptotic machinery, unlike Bortezomib.

-

Cell Preparation: Culture MM.1R (BTZ-resistant) and MM.1S (Sensitive) cells at

cells/mL in RPMI-1640 + 10% FBS. -

Pre-treatment: Divide samples into two groups.

-

Group A: Vehicle (DMSO).

-

Group B: Z-VAD-FMK (Pan-caspase inhibitor) at 50

M for 1 hour prior to drug addition.

-

-

Treatment:

-

Treat with Bortezomib (10 nM) or MTI-101 (10

M). -

Incubate for 24 hours.

-

-

Readout: Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Flow Cytometry.

-

Validation Criteria:

-

Bortezomib + Z-VAD: Significant reduction in cell death (Rescue effect).

-

MTI-101 + Z-VAD:No reduction in cell death (Failure to rescue). This confirms the necrotic mechanism.

-

Protocol B: Validating Calcium Influx (The Mechanism Check)

Objective: Verify MTI-101 engagement with TRPC1 channels via real-time calcium flux monitoring.

-

Dye Loading: Harvest

myeloma cells. Resuspend in Calcium-Free HBSS containing Fluo-4 AM (4 -

Incubation: Incubate for 30 mins at 37°C in the dark, then wash 2x with HBSS containing physiological

(1.26 mM). -

Baseline Establishment: Analyze on Flow Cytometer (FITC channel) for 30 seconds to establish baseline fluorescence.

-

Injection:

-

Pause acquisition.

-

Add MTI-101 (Final concentration 10–20

M). -

Control: Add Thapsigargin (Positive control) or Vehicle.

-

-

Kinetic Readout: Resume acquisition immediately. Record for 5–10 minutes.

-

Data Interpretation: MTI-101 treatment should result in a rapid, sustained shift in Fluo-4 fluorescence intensity (2-3 log shift) within 60 seconds, indicating massive

entry.

In Vivo Considerations

When moving to xenograft models (e.g., SCID mice bearing MM.1S tumors):

-

Bortezomib: Typically dosed 0.5–1.0 mg/kg i.v. or s.c. twice weekly. Monitor for peripheral neuropathy (hind limb drag).

-

MTI-101: Due to its peptide nature, pharmacokinetics are critical. Efficacy has been demonstrated in SCID models, often showing tumor regression in animals where BTZ only slows growth.

-

Combination Strategy: Data suggests MTI-101 can re-sensitize resistant tumors to standard agents (Lenalidomide or Bortezomib) by lowering the apoptotic threshold via cellular stress, even if the primary death mode is necrosis.

References

-

Tilson, S. G., et al. (2021). MTI-101 treatment induces necrotic cell death in multiple myeloma via a calcium-dependent pathway.Cancer Research .

-

Bjorklund, C. C., et al. (2012). Targeting multiple myeloma with the novel CD44-targeted peptide MTI-101.Blood .

-

Neri, P., & Bahlis, N. J. (2012). Targeting the ubiquitin-proteasome system in multiple myeloma.Current Opinion in Oncology .

-

Abeykoon, J., et al. (2020). Dysregulation of Calcium Signaling in Multiple Myeloma: A Novel Therapeutic Target.Cells .

(Note: While MTI-101 is the clinical candidate, earlier literature may refer to the parent peptide HYD1 or P10s. Ensure you are using the cyclized MTI-101 variant for reproduction of clinical-grade data.)

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Mvt-101

Topic: Mvt-101 Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: this compound is a synthetic peptidomimetic substrate (typically N-acetyl-Pro-Leu-Gly-hydroxylamine or similar derivatives) widely used in matrix metalloproteinase (MMP) assays. While often classified as "Research Use Only" (RUO), its bioactive nature as a protease inhibitor/substrate dictates that it must not be treated as general trash or poured down laboratory drains.

This guide outlines the disposal protocols required to maintain environmental compliance (EPA/RCRA) and laboratory safety.

Part 1: Strategic Safety Assessment (The "Why")

As scientists, we often default to autoclaving "biologicals" and bleaching "cells." However, this compound presents a specific chemical challenge that standard biological decontamination does not address.

1. Chemical Stability vs. Biological Inactivation: this compound is a chemical peptide, not a living organism. Autoclaving may denature the peptide structure, but it does not guarantee chemical neutralization of the hydroxamate functional group, which can remain environmentally active. Therefore, incineration is the only validated method for complete destruction.

2. The "Sewer Ban" Principle: Even if this compound is not explicitly P-listed (acutely toxic) by the EPA, it falls under the category of Bioactive Research Chemicals . Releasing protease inhibitors into municipal water systems can disrupt microbial ecosystems in wastewater treatment plants. We treat this compound as Hazardous Chemical Waste , never as liquid biological waste.

Part 2: Disposal Classification Matrix

Use this table to immediately categorize your waste stream.

| Waste State | Composition | Hazard Class | Disposal Method |

| Solid (Pure) | Lyophilized this compound powder | Toxic/Irritant | High-Heat Incineration (Chemical Waste Stream) |

| Liquid (Stock) | This compound in DMSO/Methanol | Flammable Solvent | Solvent Waste Stream (Halogenated vs. Non-Halogenated) |

| Liquid (Aqueous) | Diluted assay buffer (<1%) | Chemical Waste | Aqueous Chemical Waste (Do NOT pour down drain) |

| Contaminated Debris | Tips, tubes, weigh boats | Solid Chemical Waste | Double-bagged in chemically resistant hazardous waste bags |

| Spill Cleanup | Absorbents + this compound | Toxic Solid | Hazardous Waste Pail (Yellow/Black label) |

Part 3: Detailed Operational Protocols

Protocol A: Disposal of Lyophilized Solids & Stock Solutions

Context: You have expired vials of powder or high-concentration DMSO stocks.

-

Segregation: Do not mix this compound waste with strong oxidizers (e.g., peroxides), as hydroxamate groups can be reactive.

-

Primary Containment: Keep the substance in its original glass/plastic vial. Screw the cap tightly.

-

Secondary Containment: Place the vial into a clear, sealable zip-lock bag to prevent leakage during transport.

-

Labeling: Affix a hazardous waste tag.

-

Chemical Name: "this compound Peptide Substrate in DMSO" (or "Solid").

-

Hazard Checkbox: Toxic, Irritant (and Flammable if in DMSO).

-

-

Transfer: Move to your facility’s Chemical Waste Accumulation Area (Satellite Accumulation Area).

Protocol B: Disposal of Assay Waste (Microplates & Tips)

Context: You have finished a 96-well plate MMP assay.

-

Liquid Aspiration:

-

Do not aspirate into a bleach trap (bleach is for biohazards).

-

Aspirate supernatant into a dedicated Chemical Waste Flask labeled "Aqueous Waste with Trace Organics."

-

-

Solid Debris (Plates/Tips):

-

Place the empty microplate and used pipette tips into a chemically resistant waste bag (usually clear or yellow, distinct from the red biohazard bags).

-

Note: If your facility does not differentiate solid chemical waste from bio-waste, you may use the bio-burn bin ONLY IF the facility incinerates medical waste. If they autoclave and landfill, you must use the chemical waste stream.

-

Protocol C: Spill Management (Emergency Response)

Context: You dropped a vial of this compound powder.

-

PPE Upgrade: Wear double nitrile gloves and a P95/N95 respirator (powder inhalation risk).

-

Containment: Cover the powder with a damp paper towel (water or ethanol) to prevent dust generation.

-

Cleanup:

-

Wipe up the material moving from the outside in.[1]

-

Clean the surface with 70% Ethanol and then a detergent solution.

-

-

Disposal: Place all wipes and gloves used in the cleanup into a hazardous waste bag and tag as "Debris contaminated with this compound."

Part 4: Visual Decision Workflow

The following diagram illustrates the decision logic for this compound disposal.

Figure 1: Decision logic for segregating this compound waste streams. Note the strict prohibition of drain disposal for aqueous fractions.

References

-

United States Environmental Protection Agency (EPA). (2024).[2] Management of Hazardous Waste Pharmaceuticals and Research Chemicals. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Waste Disposal Guide for Research Laboratories - Chemical Waste Segregation. Retrieved from [Link]

Sources

Essential Protective Measures for Handling Mvt-101: A Guide for Laboratory Professionals

Disclaimer: The following guide provides comprehensive safety and handling protocols for a chemical compound designated as Mvt-101. As no specific public Safety Data Sheet (SDS) for a compound with this exact name is available, this document is based on a composite hazard profile derived from publicly available safety information for similarly named research chemicals. The assumed hazardous properties of this compound for the purposes of this guide are: corrosive, harmful if swallowed or inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing fertility problems. It is imperative to consult the specific Safety Data Sheet provided by the manufacturer for this compound before commencing any work.

Understanding the Risks: The Critical Importance of a Proactive Safety Culture

In the fast-paced environment of drug discovery and development, a robust safety culture is not a matter of compliance, but a prerequisite for scientific excellence. The handling of any novel chemical entity, such as this compound, demands a thorough understanding of its potential hazards and the implementation of meticulous safety protocols. This guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound, empowering you to work safely and effectively.

The causality behind stringent personal protective equipment (PPE) and handling protocols is to prevent acute and chronic health effects. Corrosive substances can cause irreversible damage to living tissue upon contact, while toxic components can lead to systemic health issues.[1][2] Skin sensitizers can elicit an allergic response upon repeated exposure, which can be debilitating for a researcher's career. Therefore, the protocols outlined herein are designed as a self-validating system to minimize the risk of exposure at every step.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical barrier between you and the potential hazards of this compound.[3][4] The minimum required PPE for handling this compound is outlined below. It is essential to remember that PPE is effective only when it is worn correctly and is appropriate for the task and the specific hazards of the chemical.[5]

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield | This compound is corrosive and can cause severe eye damage. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[1][6][7] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or heavyweight nitrile) | To prevent skin contact with this corrosive and potentially sensitizing compound. Always double-glove when handling concentrated this compound. Check glove manufacturer's compatibility charts. |

| Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing | To protect the skin from splashes and spills. A lab coat made of a material resistant to corrosive chemicals is essential.[6][8] |

| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills and falling objects.[3] |

| Respiratory Protection | Use in a certified chemical fume hood. If the potential for aerosolization exists outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. | To prevent inhalation of harmful vapors or aerosols.[4][5] |

Important Note on Glove Selection: Not all gloves offer the same level of protection against all chemicals. It is crucial to consult the manufacturer's glove compatibility data for the specific type of glove being used to ensure it provides adequate protection against this compound.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Receiving and Storage

-

Inspect upon Receipt: Upon receiving a shipment of this compound, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Follow your institution's emergency procedures for chemical spills.

-

Segregated Storage: Store this compound in a well-ventilated, designated area for corrosive and toxic materials.[9] It should be stored away from incompatible materials, such as strong oxidizing agents and bases.

-

Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt. All secondary containers must also be appropriately labeled.[10]

Experimental Workflow

The following workflow is designed to minimize exposure during routine experimental procedures involving this compound.

Caption: Waste disposal pathway for this compound.

Disposal Protocol

-

Waste Containers:

-

Waste Streams:

-

Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be placed in a designated solid hazardous waste container.

-

Liquid Waste: Unused this compound, solutions containing this compound, and rinsate from cleaning contaminated glassware should be collected in a designated liquid hazardous waste container. Do not mix incompatible waste streams.

-

-

Storage and Pickup: